molecular formula C15H20N2O4 B1353160 Ethyl 4-(cyclohexylamino)-3-nitrobenzoate CAS No. 87815-77-8

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Cat. No. B1353160
CAS RN: 87815-77-8
M. Wt: 292.33 g/mol
InChI Key: PALYDABJRIWMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, commonly referred to as E4CN, is a synthetic organic compound used in various scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol, methanol, and acetone. E4CN has a molecular weight of 197.21 g/mol and its structure consists of an ethyl group attached to a cyclohexylamino group, which is attached to a nitrobenzoate group (1). E4CN is a versatile compound that has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

1. Crystal Structure Analysis

Ethyl 4-butylamino-3-nitrobenzoate, a compound structurally similar to Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, has been studied for its crystal structure. The structure revealed an intramolecular N—H⋯O hydrogen bond in each molecule, generating an S(6) ring motif. This structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, indicating potential applications in material sciences and crystallography (Narendra Babu et al., 2009).

2. Synthesis Applications

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate's derivatives have been used in the synthesis of various compounds. For instance, a study on the synthesis of Dabigatran Etexilate involved the reaction of a similar compound, 4-methylamino-3-nitrobenzoic acid, with ethyl 3-(pyridin-2ylamino)propanoate (Huansheng, 2013). Another study explored the "one-pot" nitro-reductive cyclization using sodium dithionite to convert ethyl 4-(butylamino)-3-nitrobenzoate into other useful compounds (Sathyanarayana & Poojary, 2021).

3. Chemical Reactions and Bond Cleavage

Research has been conducted on the C-S bond cleavage of compounds like methyl and ethyl-[(substituted phenylthio)methyl]-3-nitrobenzoates, demonstrating the potential reactivity and utility of such compounds in chemical synthesis and reactions (El-Hegazy et al., 1994).

4. Esterification and Catalysis

The catalysis of esterification reactions using compounds similar to Ethyl 4-(cyclohexylamino)-3-nitrobenzoate has been studied. For example, the synthesis of Ethyl 4-nitrobenzoate catalyzedby TiO_2/Fe~(3+) was investigated to determine optimal conditions for high yield, indicating potential applications in catalytic processes (Rong-geng, 2012).

5. Nonlinear Optical Properties

The study of nonlinear optical properties in materials is an area where derivatives of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate can be applied. For example, research on substituted hydrazones, similar in structure, explored their potential for photonic applications, demonstrating the promise of such compounds in the field of photonics and optical materials (Nair et al., 2022).

6. Anti-Cancer Activity

A heterocyclic compound synthesized using 4-(methylamino)-3-nitrobenzoic acid, similar to Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, exhibited in vitro anti-cancer activity against human gastric cancer cell lines. This indicates potential applications in the development of anti-cancer drugs and therapeutic agents (Liu et al., 2019).

properties

IUPAC Name

ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(18)11-8-9-13(14(10-11)17(19)20)16-12-6-4-3-5-7-12/h8-10,12,16H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALYDABJRIWMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415406
Record name ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

CAS RN

87815-77-8
Record name ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 4-chloro-3-nitrobenzoate (20.00 g, 87 mmol) was dissolved in DMSO (50 mL) and cyclohexylamine (2.1 equiv. 21 mL, 183 mmol) was added and the mixture stirred at 60° C. for 5 h. After cooling to ambient temperature, the reaction mixture was added dropwise with vigorous stirring to water (500 mL). After stirring for an additional 15 min, the precipitated solid was collected by filtration, washed with water and dried. The title compound (25.67 g, 100% yield) was obtained as a bright yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

A solution of Compound 9 (22.96 g, 100 mmol), cyclohexylamine (15.31 g, 154 mmol) and TEA (13.57 g, 134 mmol) in 100 mL acetonitrile was refluxed overnight. The reaction mixture was poured into icy water and the precipitated crystals were collected by means of filtration, washed three times with water then was dried over phosphorous pentoxide in high vacuum to yield Compound 10.
Quantity
22.96 g
Type
reactant
Reaction Step One
Quantity
15.31 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
13.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Citations

For This Compound
7
Citations
N Purushotham, M Singh, B Paramesha, V Kumar… - RSC …, 2022 - pubs.rsc.org
… at room temperature to obtain ethyl 4-cyclohexylamino-3-nitrobenzoate (3). Successively, the … dithionite assisted reductive cyclization of ethyl 4-cyclohexylamino-3-nitrobenzoate (3) with …
Number of citations: 6 pubs.rsc.org
N Purushotham, M Singh, B Paramesha, V Kumar… - 2020 - chemrxiv.org
… subjected 8 to nucleophilic aromatic substitution with cyclohexylamine in THF using triethylamine as the base 9 at room temperature to obtain ethyl 4-cyclohexylamino-3-nitrobenzoate (…
Number of citations: 2 chemrxiv.org
SKB Wakodec, B Poojarya, S Asthanab - academia.edu
… subjected 8 to nucleophilic aromatic substitution with cyclohexylamine in THF using triethylamine as the base 9 at room temperature to obtain ethyl 4-cyclohexylamino-3-nitrobenzoate (…
Number of citations: 3 www.academia.edu
S Oda, H Shimizu, Y Aoyama, T Ueki… - … Process Research & …, 2012 - ACS Publications
We report that the reductive cyclization of o-nitroarylamine with aldehyde using sodium dithionite (Na 2 S 2 O 4 ) could be accelerated by addition of H 2 O, which made it possible to …
Number of citations: 40 pubs.acs.org
P Nikil, B Poojary, SM Kumar, K Byrappa - Crystallography Reports, 2018 - Springer
The title compound, C 22 H 23 N 2 BrO 2 was synthesized via one-pot reductive cyclization method and characterized by CNH analysis, FT-IR, UV-visible, mass, 1 H and 13 C NMR …
Number of citations: 1 link.springer.com
SJ Dixon, KM Lemberg, MR Lamprecht, R Skouta… - cell, 2012 - cell.com
Nonapoptotic forms of cell death may facilitate the selective elimination of some tumor cells or be activated in specific pathological states. The oncogenic RAS-selective lethal small …
Number of citations: 152 www.cell.com
PL Beaulieu, B Haché, E von Moos - Synthesis, 2003 - thieme-connect.com
Addition of oxone® to a mixture of a 1, 2-phenylenediamine and an aldehyde in wet DMF at room temperature results in rapid formation of benzimidazoles under very mild conditions. …
Number of citations: 258 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.